Cas no 387350-52-9 (3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid)
3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,3-[(4,6-dimethyl-2-pyrimidinyl)methylamino]-
- 3-[(4,6-DIMETHYLPYRIMIDIN-2-YL)(METHYL)AMINO]BENZOIC ACID
- 3-[(4,6-dimethylpyrimidin-2-yl)-methylamino]benzoic acid
- N-(4,6-Dimethylpyrimidin-2-yl)-N-methyl-3-amino-benzoic acid
- HMS519G01
- SR-01000384854
- PS-11047
- SCHEMBL3874693
- CS-0451984
- 3-((4,6-Dimethylpyrimidin-2-yl)(methyl)amino)benzoicacid
- AKOS015842627
- 3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]-benzoic acid
- MFCD00203266
- Peakdale1_000485
- SB57853
- SR-01000384854-1
- 387350-52-9
- DTXSID40371261
- 3-((4,6-Dimethylpyrimidin-2-yl)(methyl)amino)benzoic acid
- 3-[(4,6-DIMETHYLPYRIMIDIN-2-YL)(METHYL)AMINO]BENZOICACID
- 3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid
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- MDL: MFCD00203266
- Inchi: 1S/C14H15N3O2/c1-9-7-10(2)16-14(15-9)17(3)12-6-4-5-11(8-12)13(18)19/h4-8H,1-3H3,(H,18,19)
- InChI Key: RBXVYGAOARRNSJ-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC(=C1)N(C)C1N=C(C)C=C(C)N=1)=O
Computed Properties
- Exact Mass: 257.11600
- Monoisotopic Mass: 257.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 66.3Ų
Experimental Properties
- PSA: 66.32000
- LogP: 2.55950
3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 006920-1g |
N-(4,6-Dimethylpyrimidin-2-yl)-N-methyl-3-amino-benzoic acid |
387350-52-9 | 1g |
$89.00 | 2023-09-11 | ||
| Fluorochem | 023727-250mg |
3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid |
387350-52-9 | 95%+ | 250mg |
£16.00 | 2022-03-01 | |
| Fluorochem | 023727-1g |
3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid |
387350-52-9 | 95%+ | 1g |
£35.00 | 2022-03-01 | |
| Fluorochem | 023727-5g |
3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid |
387350-52-9 | 95%+ | 5g |
£150.00 | 2022-03-01 | |
| Chemenu | CM312054-5g |
3-((4,6-Dimethylpyrimidin-2-yl)(methyl)amino)benzoic acid |
387350-52-9 | 95% | 5g |
$348 | 2021-08-18 | |
| TRC | D503018-50mg |
3-[(4,6-Dimethylpyrimidin-2-Yl)(Methyl)Amino]Benzoic Acid |
387350-52-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D503018-100mg |
3-[(4,6-Dimethylpyrimidin-2-Yl)(Methyl)Amino]Benzoic Acid |
387350-52-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D503018-500mg |
3-[(4,6-Dimethylpyrimidin-2-Yl)(Methyl)Amino]Benzoic Acid |
387350-52-9 | 500mg |
$ 135.00 | 2022-06-05 | ||
| abcr | AB246936-1 g |
3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid |
387350-52-9 | 1 g |
€92.30 | 2023-07-20 | ||
| abcr | AB246936-5 g |
3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid |
387350-52-9 | 5 g |
€297.20 | 2023-07-20 |
3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid Suppliers
3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid
Research Brief on 3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid (CAS: 387350-52-9)
3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid (CAS: 387350-52-9) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrimidine and benzoic acid moieties, has been investigated for its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of novel therapeutic agents, particularly in the context of enzyme inhibition and receptor modulation.
Recent research has focused on the synthesis and optimization of 3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid to enhance its bioavailability and pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits promising inhibitory activity against specific kinases involved in inflammatory pathways. The study utilized computational modeling and in vitro assays to elucidate the binding affinity and mechanism of action, highlighting its potential as a lead compound for anti-inflammatory drug development.
Another significant advancement was reported in a 2024 study in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's role in modulating G-protein-coupled receptors (GPCRs). The researchers found that 3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid could selectively interact with certain GPCR subtypes, suggesting its utility in designing targeted therapies for neurological disorders. The study also emphasized the compound's favorable pharmacokinetic profile, including its metabolic stability and low cytotoxicity.
In addition to its therapeutic potential, recent work has explored the compound's applications in chemical biology. A 2023 paper in ACS Chemical Biology detailed its use as a molecular probe to study protein-ligand interactions. The researchers employed fluorescence labeling techniques to track the compound's distribution in cellular systems, providing insights into its subcellular localization and binding dynamics. This approach opens new avenues for understanding the compound's biological activity at the molecular level.
Despite these promising findings, challenges remain in the clinical translation of 3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid. Issues such as solubility, formulation stability, and off-target effects need to be addressed in future studies. Ongoing research is focused on structural modifications and delivery systems to overcome these limitations. Collaborative efforts between academic and industrial researchers are expected to accelerate the development of this compound into viable therapeutic candidates.
In conclusion, 3-(4,6-Dimethylpyrimidin-2-Yl)(Methyl)AminoBenzoic Acid (CAS: 387350-52-9) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its diverse applications, from kinase inhibition to GPCR modulation, underscore its potential as a valuable tool in drug discovery. Continued investigation into its mechanistic and pharmacological properties will be crucial for unlocking its full therapeutic potential.
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